

Application Notes and Protocols: Tris[2-(dimethylamino)ethyl]amine in Organic Synthesis

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Compound of Interest

Compound Name: *Tris[2-(dimethylamino)ethyl]amine*

Cat. No.: *B034753*

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Tris[2-(dimethylamino)ethyl]amine, commonly known as Me6TREN, is a highly effective tripodal tetradentate ligand and tertiary amine catalyst. Its unique structure, featuring a central nitrogen atom connected to three arms, each terminating in a dimethylamino group, allows for the formation of stable complexes with various transition metals, most notably copper. This property makes Me6TREN a versatile and powerful tool in organic synthesis, particularly in the realm of controlled radical polymerization. Furthermore, its basic nature enables it to catalyze other organic transformations, such as polyurethane formation.

These application notes provide a comprehensive overview of the use of **Tris[2-(dimethylamino)ethyl]amine** as a catalyst, with a focus on Atom Transfer Radical Polymerization (ATRP) and polyurethane synthesis. Detailed protocols and quantitative data are presented to facilitate its application in research and development settings.

I. Atom Transfer Radical Polymerization (ATRP)

Me6TREN is a cornerstone ligand in copper-catalyzed ATRP, a robust method for synthesizing polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions^{[1][2]}. The Cu/Me6TREN catalytic system is one of the most active ATRP catalysts reported to date, enabling polymerization of a wide range of monomers under mild conditions^[1].

A. Key Advantages of the Cu/Me6TREN System in ATRP:

- **High Activity:** The catalyst exhibits high activity, allowing for polymerization at ambient or slightly elevated temperatures[1].
- **Low Catalyst Concentration:** Well-defined polymers can be synthesized using catalyst concentrations as low as a few parts per million, which is advantageous for both cost and purity of the final product[1][2].
- **Versatility:** The system is effective for the polymerization of various monomers, including acrylates, styrenes, and methacrylates[1].
- **Role in ARGET ATRP:** In Activators Re-generated by Electron Transfer (ARGET) ATRP, Me6TREN can also function as a reducing agent, further minimizing the required amount of copper catalyst[3][4].

B. Data Presentation: Polymerization of Various Monomers using CuBr/Me6TREN

The following tables summarize the quantitative data for the bulk polymerization of n-butyl acrylate (BA), styrene (Sty), and methyl methacrylate (MMA) using the CuBr/Me6TREN catalytic system. The degree of polymerization was targeted at 200 ($[\text{Monomer}]_0/[\text{Initiator}]_0 = 200$)[1].

Table 1: Bulk Polymerization of n-Butyl Acrylate (BA) at 60°C[1]

$[\text{CuBr}]_0/[\text{Initiator}]_0$	$[\text{Me6TREN}]_0/[\text{Initiator}]_0$	Time (h)	Conversion (%)	$M_{n,\text{exp}}$	$M_{n,\text{th}}$	M_w/M_n
0.1	0.1	2	95	18,500	18,100	1.15
0.05	0.05	4	93	18,200	17,700	1.19
0.01	0.01	8	90	17,800	17,100	1.25

$M_{n,\text{exp}}$ = Experimental number-average molecular weight; $M_{n,\text{th}}$ = Theoretical number-average molecular weight; M_w/M_n = Polydispersity index.

Table 2: Bulk Polymerization of Styrene (Sty) at 110°C[1]

[CuBr]0/[Initiator]0	[Me6TRE N]0/[Initiator]0	Time (h)	Conversion (%)	Mn,exp	Mn,th	Mw/Mn
1.0	1.0	4	92	19,500	19,200	1.12
0.5	0.5	6	88	18,800	18,300	1.18
0.1	0.1	12	85	18,100	17,700	1.28

Table 3: Bulk Polymerization of Methyl Methacrylate (MMA) at 90°C[1]

[CuBr]0/[Initiator]0	[Me6TRE N]0/[Initiator]0	[CuBr2]0/[Initiator]0	Time (h)	Conversion (%)	Mn,exp	Mn,th	Mw/Mn
1.0	1.0	0.1	6	85	21,000	17,000	1.35
0.5	0.5	0.1	10	80	20,500	16,000	1.42

Note: The polymerization of MMA with the CuBr/Me6TREN system required the addition of CuBr2 to maintain control over the reaction.[1]

C. Experimental Protocols: ATRP

General Protocol for Bulk ATRP of Acrylates and Styrenes

This protocol is a general guideline based on the optimization studies of the CuBr/Me6TREN system[1].

Materials:

- Monomer (e.g., n-butyl acrylate, styrene), inhibitor removed
- Initiator (e.g., ethyl 2-bromopropionate for acrylates, 1-phenylethyl bromide for styrene)

- Copper(I) bromide (CuBr)
- **Tris[2-(dimethylamino)ethyl]amine (Me6TREN)**
- Anhydrous solvent (optional, e.g., anisole)
- Nitrogen or Argon gas for deoxygenation
- Schlenk flask and other standard glassware

Procedure:

- **Catalyst Preparation:** In a Schlenk flask under an inert atmosphere (N₂ or Ar), add CuBr and Me6TREN.
- **Monomer Addition:** Add the deoxygenated monomer to the flask via a degassed syringe.
- **Initiator Addition:** Add the initiator to the reaction mixture via a degassed syringe to start the polymerization.
- **Reaction:** Place the flask in a preheated oil bath at the desired temperature and stir.
- **Monitoring:** At timed intervals, withdraw samples using a degassed syringe to monitor monomer conversion (e.g., by ¹H NMR or GC) and polymer molecular weight (by GPC).
- **Termination:** To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
- **Purification:** Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Specific Protocol for Cu(0)-Mediated Reversible Deactivation Radical Polymerization (RDRP) of Styrene[5]

Materials:

- Styrene
- Copper(II) bromide (CuBr₂)
- **Tris[2-(dimethylamino)ethyl]amine** (Me6TREN)
- Ethyl α -bromoisobutyrate (EBiB)
- Copper wire (pre-activated)
- Nitrogen gas

Procedure:

- In a glass vial, sonicate a mixture of styrene (8 mL, 800 equiv.), CuBr₂ (0.98 mg, 0.05 equiv.), and Me6TREN (4.2 μ L, 0.18 equiv.) for 20 minutes to achieve a saturated solution.
- Add a stirrer bar wrapped with 5 cm of pre-activated copper wire to the vial.
- Seal the vial with a septum and deoxygenate by bubbling with nitrogen for 20 minutes.
- Introduce EBiB (12.8 μ L, 1 equiv.) via a gas-tight syringe.
- Commence the polymerization by placing the vial in a preheated oil bath at 60°C for 36 hours.

II. Polyurethane Synthesis

Tris[2-(dimethylamino)ethyl]amine can also be employed as a highly reactive catalyst for the formation of polyurethanes from the reaction of organic isocyanates with active hydrogen-containing compounds like polyols[5]. It has been shown to be more active than conventional tertiary amine catalysts[5].

A. Data Presentation: Polyurethane Foam Formulation

The following table provides an example of a polyurethane foam formulation using **Tris[2-(dimethylamino)ethyl]amine** as a catalyst[5].

Table 4: Example Polyurethane Foam Formulation[5]

Component	Parts by Weight
Polyether Polyol	100
Water	3.5
Silicone Surfactant	1.0
Tris[2-(dimethylamino)ethyl]amine	0.2
Stannous Octoate	0.5
Toluene Diisocyanate	45

B. Experimental Protocol: Polyurethane Foam Synthesis

This protocol is based on the information provided in the patent literature[5].

Materials:

- Polyether polyol
- Water
- Silicone surfactant
- **Tris[2-(dimethylamino)ethyl]amine**
- Stannous octoate
- Toluene diisocyanate (TDI) or other suitable isocyanate
- Mixing container and stirrer

Procedure:

- Premix Preparation: In a mixing container, thoroughly blend the polyether polyol, water, silicone surfactant, and **Tris[2-(dimethylamino)ethyl]amine**.
- Catalyst Addition: Add the stannous octoate to the premix and mix until homogeneous.

- **Isocyanate Addition:** Rapidly add the toluene diisocyanate to the mixture while stirring vigorously.
- **Foaming and Curing:** Continue stirring until the mixture begins to rise (cream time). Pour the reacting mixture into a mold and allow it to expand and cure at room temperature or in an oven at a slightly elevated temperature.
- **Post-Curing:** The foam can be post-cured at an elevated temperature to ensure complete reaction and development of final properties.

III. Visualizations

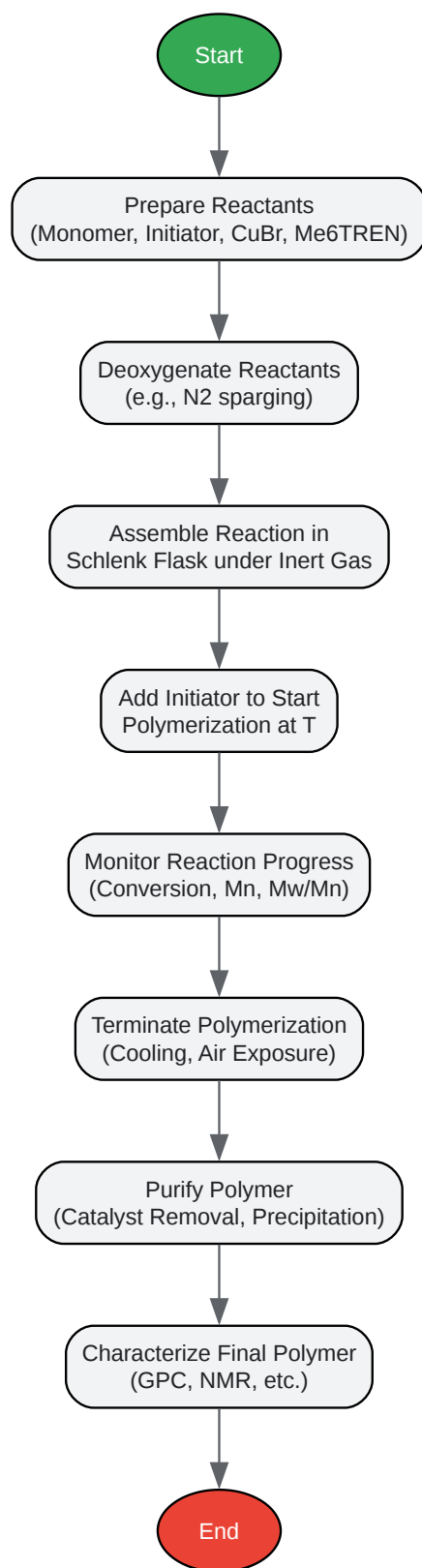
A. Catalytic Cycle of ATRP

The following diagram illustrates the fundamental mechanism of Atom Transfer Radical Polymerization, highlighting the role of the Cu/Me6TREN complex in mediating the reversible activation and deactivation of the growing polymer chain.

Catalytic cycle of copper-mediated ATRP.

B. Experimental Workflow for a Typical ATRP Experiment

This diagram outlines the general steps involved in setting up and running an Atom Transfer Radical Polymerization experiment.

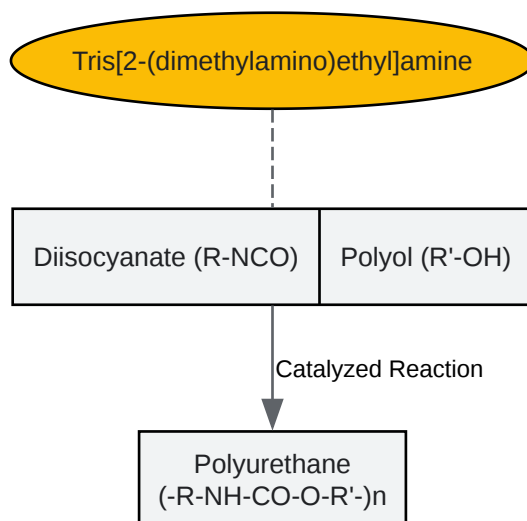


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Experimental workflow for ATRP.

C. Polyurethane Formation Reaction

This diagram illustrates the basic chemical reaction for the formation of a polyurethane, catalyzed by **Tris[2-(dimethylamino)ethyl]amine**.



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Polyurethane formation reaction.

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